molecular formula C12H21NO2 B12074555 (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12074555
M. Wt: 211.30 g/mol
InChI Key: NGKCNVRUEXRJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclohexane ring substituted with a cyclopropylmethyl and a methylamino group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Cyclopropylmethyl Group: This step involves the addition of a cyclopropylmethyl group to the cyclohexane ring, which can be achieved using cyclopropylmethyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.

    Reduction: Cyclohexanol, cyclohexanone.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the cyclohexane ring and carboxylic acid group.

    Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the cyclopropylmethyl and methylamino groups.

    Methylcyclohexane: Contains the cyclohexane ring and methyl group but lacks the cyclopropylmethyl and carboxylic acid groups.

Uniqueness: (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both cyclopropylmethyl and methylamino groups, along with the carboxylic acid group, allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-[cyclopropylmethyl(methyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-13(8-9-2-3-9)11-6-4-10(5-7-11)12(14)15/h9-11H,2-8H2,1H3,(H,14,15)

InChI Key

NGKCNVRUEXRJLM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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